molecular formula C19H16ClF4N3O3S B2641328 N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 955975-51-6

N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B2641328
CAS No.: 955975-51-6
M. Wt: 477.86
InChI Key: AQERZIDNYZGORB-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₉H₁₆ClF₄N₃O₃S
Molar Mass: 477.86 g/mol
CAS Registry Number: 955975-51-6
Structural Features:

  • A sulfonamide backbone substituted with:
    • A 4-fluorophenyl group.
    • A 4-methoxyphenyl group.
    • A 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole moiety linked via a methylene bridge.

This compound belongs to the sulfonamide class, known for diverse biological activities, including enzyme inhibition and antimicrobial properties. Its structure integrates electron-withdrawing (Cl, F, CF₃) and electron-donating (OCH₃) groups, which may enhance binding specificity and metabolic stability .

Properties

IUPAC Name

N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF4N3O3S/c1-26-18(20)16(17(25-26)19(22,23)24)11-27(13-5-7-14(30-2)8-6-13)31(28,29)15-9-3-12(21)4-10-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQERZIDNYZGORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activity. This compound belongs to a class of pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

  • Molecular Formula : C20H19ClF3N3O4S
  • Molecular Weight : 489.8957696 g/mol
  • CAS Number : 956368-31-3

The biological activity of this compound can be attributed to its structural components, particularly the presence of the pyrazole ring and various substituents that enhance its interaction with biological targets. The trifluoromethyl group is known to increase lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit significant biological activities:

  • Antimicrobial Activity :
    • Studies have shown that pyrazole derivatives can inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine and chlorine enhances their antibacterial efficacy by affecting the binding affinity to bacterial enzymes such as MurB, which is crucial for cell wall synthesis .
  • Anti-Tuberculosis Potential :
    • A study highlighted the inhibitory effects of similar compounds on Mycobacterium tuberculosis (Mtb) Mur enzymes, suggesting potential as anti-tuberculosis agents. The most active compounds demonstrated IC50 values in the low micromolar range, indicating potent activity against Mtb .
  • Anti-Cancer Properties :
    • Pyrazole derivatives have been investigated for their anti-cancer properties, with some showing promising results in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

StudyFindings
MurB Inhibition Study Compounds with specific substitutions on the pyrazole ring exhibited strong binding affinity to MurB with IC50 values as low as 0.12 mg/mL, indicating robust antibacterial properties .
Antimicrobial Screening In vitro tests demonstrated that derivatives with trifluoromethyl and chloro groups significantly inhibited bacterial growth compared to controls .
Cancer Cell Line Testing Certain pyrazole derivatives showed selective toxicity towards cancer cell lines while sparing normal cells, highlighting their potential therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Substituent Positioning : The position of halogen substitutions (e.g., chloro and fluoro groups) plays a critical role in enhancing activity against specific biological targets.
  • Functional Group Variations : Modifications to the methoxy and sulfonamide groups can further optimize pharmacological profiles.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to possess potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.

A study demonstrated that certain pyrazole derivatives had minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL against MRSA, indicating their potential as effective antibacterial agents .

Anticancer Properties

Pyrazole derivatives are also being investigated for their anticancer potential. The structural modifications present in compounds like this compound may enhance their ability to inhibit tumor growth or induce apoptosis in cancer cells.

In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cell lines, suggesting that this compound could be a candidate for further anticancer drug development .

Case Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of various substituted pyrazole derivatives against a panel of pathogens. The results indicated that the presence of electron-withdrawing groups significantly enhanced antibacterial activity, particularly against resistant strains .

CompoundMIC (μg/mL)Activity
Pyrazole Derivative A0.25Effective against MRSA
Pyrazole Derivative B0.5Effective against E. coli
Pyrazole Derivative C1.0Effective against P. aeruginosa

Case Study 2: Anticancer Activity

In another study focusing on anticancer activity, various pyrazole derivatives were tested against human cancer cell lines. The results showed that some derivatives led to a significant decrease in cell viability at concentrations as low as 10 μM .

CompoundCell LineIC50 (μM)
Compound DHeLa12
Compound EMCF78
Compound FA54915

Comparison with Similar Compounds

Structural Analogs in Sulfonamide Derivatives

The following compounds share structural motifs with the target molecule, differing in substituents or heterocyclic systems:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Molecular Formula Molar Mass (g/mol) Key Substituents/Modifications Notable Properties/Activities References
Target Compound C₁₉H₁₆ClF₄N₃O₃S 477.86 Pyrazole-Cl, CF₃; 4-F-C₆H₄; 4-OCH₃-C₆H₄ High halogen content for metabolic stability
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₂₉H₂₀F₂N₆O₄S 586.56 Chromenone-oxo; pyrazolopyrimidine; dual fluorophenyl groups Anticancer potential (mass: 589.1 [M+1]⁺)
N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide C₁₉H₁₈ClFN₄O₂S₂ 452.95 Triazole-allyl; 4-F-benzylthio; 4-Cl-C₆H₄ Enhanced solubility via allyl/sulfur groups
N-(4-Methoxyphenyl)benzenesulfonamide C₁₃H₁₃NO₃S 263.31 Simple 4-OCH₃-C₆H₄; no halogenation Baseline sulfonamide bioactivity

Key Structural Differences and Implications

Heterocyclic Core Variations: The target compound uses a chloro-trifluoromethyl pyrazole ring, which contrasts with the pyrazolopyrimidine-chromenone system in ’s compound.

Halogens improve lipophilicity and resistance to oxidative metabolism .

Solubility Modifiers :

  • The allyl group in ’s compound and the methoxy group in the target molecule both enhance solubility. However, the allyl group may introduce reactivity for further functionalization .

Q & A

Q. What are the typical synthetic routes for synthesizing sulfonamide derivatives with pyrazole and trifluoromethyl groups?

Sulfonamide derivatives are often synthesized via nucleophilic substitution or coupling reactions. For example, benzenesulfonamide intermediates can be prepared by reacting sulfonyl chlorides with amines under basic conditions (e.g., potassium carbonate in dichloromethane) . The trifluoromethylpyrazole moiety may be introduced through cyclocondensation of hydrazines with trifluoromethyl ketones or via halogen exchange (e.g., using trifluoromethylating agents like TMSCF₃). The 4-methoxyphenyl group is typically added via Ullmann or Buchwald-Hartwig coupling .

Q. How can the purity and structural integrity of this compound be validated?

Key characterization methods include:

  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
  • ¹H/¹³C NMR to verify substituent positions and stereochemistry.
  • X-ray crystallography (if crystals are obtainable) to resolve bond angles and confirm the pyrazole-sulfonamide conformation .
  • HPLC with UV detection (e.g., using Chromolith columns) to assess purity (>95% recommended for biological assays) .

Q. What are the recommended safety protocols for handling this compound?

  • Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood due to potential respiratory irritancy (common in sulfonamides).
  • Store in airtight containers at 2–8°C to prevent hydrolysis of the sulfonamide group.
  • Toxicity data (e.g., LD₅₀) should be obtained via OECD Guideline 423 tests if unavailable .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity and metabolic stability?

The CF₃ group enhances lipophilicity, improving membrane permeability and target binding via hydrophobic interactions. It also reduces metabolic degradation by cytochrome P450 enzymes, as observed in analogs like mGluR5 ligands and TNF-α inhibitors . Comparative studies with non-fluorinated analogs (e.g., replacing CF₃ with CH₃) can quantify these effects .

Q. What strategies resolve contradictory data in biological activity assays?

Contradictions may arise from assay conditions (e.g., pH, serum proteins). Mitigation approaches include:

  • Dose-response curves to identify non-linear effects.
  • Orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays).
  • Solubility optimization using co-solvents (e.g., DMSO ≤0.1%) or nanoformulations .

Q. How can conformational analysis inform structure-activity relationships (SAR)?

  • X-ray crystallography (e.g., single-crystal studies at 295 K) reveals the pyrazole ring’s planarity and sulfonamide torsion angles, critical for target binding .
  • DFT calculations (e.g., B3LYP/6-31G*) predict electrostatic potentials, highlighting regions prone to nucleophilic attack .

Q. What role does the 4-methoxyphenyl group play in target selectivity?

The methoxy group participates in hydrogen bonding with residues in enzyme active sites (e.g., COX-2 selectivity in analogs of flusulfamide). Substituent scanning (e.g., replacing OCH₃ with Cl or F) can validate its role in avoiding off-target interactions .

Methodological Considerations

Q. How to optimize reaction yields for introducing the pyrazole moiety?

  • Use microwave-assisted synthesis to reduce reaction time (e.g., 150°C for 20 min vs. 12 hours conventionally).
  • Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction, achieving yields >80% with Buchwald ligands .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • DSC/TGA to identify melting points and thermal stability.
  • PXRD to distinguish crystalline vs. amorphous forms.
  • Solid-state NMR for detecting hydrogen-bonding networks .

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